molecular formula C16H22N2O3 B7851721 Cyclohexylcarbamoylmethylcarbamic acid benzyl ester

Cyclohexylcarbamoylmethylcarbamic acid benzyl ester

Cat. No. B7851721
M. Wt: 290.36 g/mol
InChI Key: PBAJOLIZPIQEPG-UHFFFAOYSA-N
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Description

Cyclohexylcarbamoylmethylcarbamic acid benzyl ester is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Material Synthesis

Cyclohexylcarbamoylmethylcarbamic acid benzyl ester and related compounds have been studied for their roles in polymerization processes. Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters, including those derived from cyclohexanone, which are related to the cyclohexyl group in cyclohexylcarbamoylmethylcarbamic acid benzyl ester. Their work contributes to the field of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Chemical Stability and Reactivity

The stability and reactivity of cyclohexylcarbamic acid aryl esters, closely related to cyclohexylcarbamoylmethylcarbamic acid benzyl ester, have been a focus in chemical research. Vacondio et al. (2009) investigated the structure–stability relationships of this class of compounds, finding that electrophilicity of the carbamate influences chemical stability. This insight is crucial for understanding the behavior of such compounds in various chemical environments (Vacondio et al., 2009).

Application in Organic Synthesis

In organic synthesis, cyclohexylcarbamoylmethylcarbamic acid benzyl ester-related compounds have been used as intermediates. For instance, cyclohexyl-substituted compounds have shown potential in the synthesis of antibacterial tripeptide derivatives, as studied by Bremner et al. (2012), highlighting their utility in creating biologically active compounds (Bremner et al., 2012).

Catalytic Applications

In the field of catalysis, compounds structurally similar to cyclohexylcarbamoylmethylcarbamic acid benzyl ester have been utilized. For example, Zhang et al. (2004) described the use of oligomeric alkyl cyclohexylcarbodiimide in coupling reactions, demonstrating its utility in facilitating esterification, amidation, and dehydration processes (Zhang et al., 2004).

Biochemical Applications

The biochemical properties and interactions of cyclohexylcarbamoylmethylcarbamic acid benzyl ester analogs have also been a subject of study. Mor et al. (2008) explored fatty acid amide hydrolase inhibitors, including cyclohexylcarbamic acid derivatives, revealing their potential in understanding biochemical pathways and therapeutic applications (Mor et al., 2008).

properties

IUPAC Name

benzyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAJOLIZPIQEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylcarbamoylmethylcarbamic acid benzyl ester

Synthesis routes and methods

Procedure details

To a solution of N-(benzyloxycarbonyl)glycine (13.21 g), 1-hydroxybenzotriazole hydrate (9.39 g) in dimethylformamide (92 ml) were added cyclohexylamine (7.95 ml) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (13.32 g), and the mixture was stirred at room temperature for 7 hours. After completion of the reaction, the reaction mixture was extracted with ethyl acetate and washed successively with water, aqueous sodium hydrogencarbonate solution, 10% hydrochloric acid and saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (16.799 g).
Quantity
13.21 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step One
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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